molecular formula C11H5Cl2N3O B2492723 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 338405-10-0

4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No.: B2492723
CAS No.: 338405-10-0
M. Wt: 266.08
InChI Key: NBRCACLVFKTPDT-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring substituted with chloro and cyano groups

Preparation Methods

The synthesis of 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile include other pyridazine derivatives, such as:

  • 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
  • 4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O/c12-7-1-3-8(4-2-7)16-11(17)5-9(13)10(6-14)15-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRCACLVFKTPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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